molecular formula C19H24N2O6S B2895410 1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate CAS No. 717830-01-8

1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B2895410
CAS No.: 717830-01-8
M. Wt: 408.47
InChI Key: SFPHAMCVJFOBCA-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that features a piperidine ring, an ethoxycarbonyl group, and a terephthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl terephthalate with 3-(ethoxycarbonyl)piperidine-1-carbonothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a potential drug candidate due to its structural features.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The piperidine ring and ethoxycarbonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: Similar in structure but lacks the piperidine and carbonothioyl groups.

    Ethyl piperidinecarboxylate: Contains the piperidine and ethoxycarbonyl groups but lacks the terephthalate moiety.

Uniqueness

1,4-dimethyl 2-{[3-(ethoxycarbonyl)piperidine-1-carbothioyl]amino}benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[(3-ethoxycarbonylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-4-27-17(23)13-6-5-9-21(11-13)19(28)20-15-10-12(16(22)25-2)7-8-14(15)18(24)26-3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,20,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPHAMCVJFOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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